molecular formula C18H16N4O5S2 B10863617 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B10863617
M. Wt: 432.5 g/mol
InChI Key: WVZMNEKHUCEUOF-UHFFFAOYSA-N
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Description

2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic compound that features a thiadiazole ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 3,5-dimethoxybenzoyl chloride with thiosemicarbazide under acidic conditions.

    Introduction of the Sulfanyl Group: The thiadiazole intermediate is then treated with a suitable sulfanylating agent to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-thiadiazole intermediate with 4-nitrophenyl acetic acid under amide-forming conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology

The compound’s potential biological activity, particularly due to the presence of the nitrophenyl and thiadiazole moieties, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The nitrophenyl group is known to enhance the bioactivity of many compounds, making it a valuable scaffold for drug design.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it suitable for functionalization and incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the thiadiazole ring might interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
  • 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
  • N-(4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetamide

Uniqueness

The unique combination of the 3,5-dimethoxyphenyl group with the thiadiazole ring and the nitrophenyl acetamide moiety distinguishes this compound from its analogs. The specific positioning of the methoxy groups and the presence of the thiadiazole ring confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16N4O5S2

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C18H16N4O5S2/c1-26-14-7-11(8-15(9-14)27-2)17-20-21-18(29-17)28-10-16(23)19-12-3-5-13(6-4-12)22(24)25/h3-9H,10H2,1-2H3,(H,19,23)

InChI Key

WVZMNEKHUCEUOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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